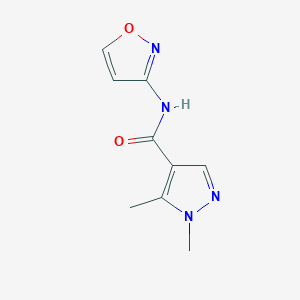
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as CLP290, is a small molecule drug that has been found to have potential therapeutic applications in various neurological disorders. It was first discovered in 2006 by a team of researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide works by binding to and activating a specific type of potassium channel known as KCNQ channels. These channels play a critical role in regulating neuronal excitability and preventing seizures. By enhancing the activity of these channels, N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide can help to reduce the frequency and severity of seizures in individuals with epilepsy.
Biochemical and Physiological Effects:
In addition to its effects on KCNQ channels, N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been found to have other biochemical and physiological effects in the brain. It has been shown to increase the release of the neurotransmitter GABA, which can help to reduce neuronal excitability and prevent seizures. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is its specificity for KCNQ channels, which makes it a useful tool for studying the role of these channels in neuronal excitability and seizure disorders. However, one limitation of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is that it can be difficult to work with in the laboratory due to its low solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective KCNQ channel activators that could be used as therapeutic agents for epilepsy and other neurological disorders. Another area of interest is the investigation of the potential anti-inflammatory effects of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in the treatment of traumatic brain injury. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in the brain, and to determine its potential therapeutic applications in other neurological disorders.
Métodos De Síntesis
The synthesis of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 3-amino-5-methylisoxazole with 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by the addition of triethylamine and 1,1'-carbonyldiimidazole. The resulting product is then purified by column chromatography to yield N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in high purity.
Aplicaciones Científicas De Investigación
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been found to have potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to enhance the activity of a specific type of potassium channel in the brain, which can help to regulate neuronal excitability and prevent seizures.
Propiedades
Nombre del producto |
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C9H10N4O2 |
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
1,5-dimethyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H10N4O2/c1-6-7(5-10-13(6)2)9(14)11-8-3-4-15-12-8/h3-5H,1-2H3,(H,11,12,14) |
Clave InChI |
OAWQNVKJGMFYQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C(=O)NC2=NOC=C2 |
SMILES canónico |
CC1=C(C=NN1C)C(=O)NC2=NOC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)

![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)


![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)



